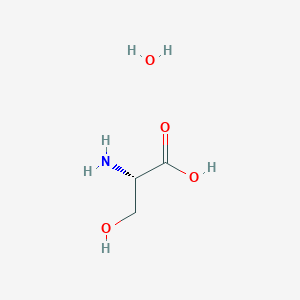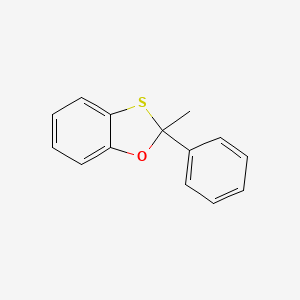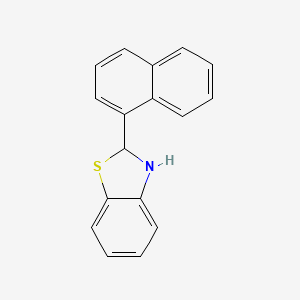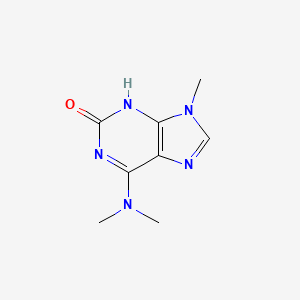
6-(dimethylamino)-9-methyl-3H-purin-2-one
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
N6,N6,N9-Trimethylisoguanine is a methylated derivative of isoguanine, a purine base. This compound is characterized by the presence of three methyl groups attached to the nitrogen atoms at positions 6 and 9 of the isoguanine structure. Methylation at these positions can significantly alter the chemical and biological properties of the molecule, making it a subject of interest in various fields of research.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N6,N6,N9-trimethylisoguanine typically involves the methylation of isoguanine. One common method is the use of methyl iodide (CH3I) as the methylating agent in the presence of a strong base such as sodium hydride (NaH) or potassium carbonate (K2CO3). The reaction is usually carried out in an aprotic solvent like dimethyl sulfoxide (DMSO) or dimethylformamide (DMF) at elevated temperatures to ensure complete methylation.
Industrial Production Methods
Industrial production of N6,N6,N9-trimethylisoguanine may involve similar synthetic routes but on a larger scale. The process would be optimized for yield and purity, often involving continuous flow reactors and automated systems to control reaction conditions precisely. Purification steps such as recrystallization or chromatography are employed to obtain the compound in high purity.
Chemical Reactions Analysis
Types of Reactions
N6,N6,N9-Trimethylisoguanine can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents like hydrogen peroxide (H2O2) or potassium permanganate (KMnO4).
Reduction: Reduction reactions can be carried out using reducing agents such as sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4).
Substitution: Nucleophilic substitution reactions can occur, where nucleophiles replace one of the methyl groups.
Common Reagents and Conditions
Oxidation: Typically performed in aqueous or organic solvents at room temperature or slightly elevated temperatures.
Reduction: Conducted in anhydrous conditions to prevent the decomposition of reducing agents.
Substitution: Requires the presence of a suitable nucleophile and often a catalyst to facilitate the reaction.
Major Products
The major products of these reactions depend on the specific conditions and reagents used. For example, oxidation may yield hydroxylated derivatives, while reduction could produce demethylated compounds.
Scientific Research Applications
N6,N6,N9-Trimethylisoguanine has several applications in scientific research:
Chemistry: Used as a model compound to study methylation effects on nucleobases and their reactivity.
Biology: Investigated for its role in epigenetic modifications and gene expression regulation.
Medicine: Explored for potential therapeutic applications, including antiviral and anticancer properties.
Industry: Utilized in the development of novel materials and chemical processes.
Mechanism of Action
The mechanism by which N6,N6,N9-trimethylisoguanine exerts its effects involves its interaction with specific molecular targets. Methylation can influence the compound’s binding affinity to enzymes and receptors, altering their activity. For instance, it may inhibit or activate certain enzymes involved in DNA replication and repair, thereby affecting cellular processes.
Comparison with Similar Compounds
Similar Compounds
N6,N6-Dimethylisoguanine: Lacks the methyl group at position 9, resulting in different chemical and biological properties.
N6-Methylisoguanine: Contains only one methyl group at position 6, making it less methylated compared to N6,N6,N9-trimethylisoguanine.
Uniqueness
N6,N6,N9-Trimethylisoguanine is unique due to its triple methylation, which significantly impacts its reactivity and interactions with biological molecules. This makes it a valuable compound for studying the effects of extensive methylation on nucleobases.
Properties
CAS No. |
54746-38-2 |
|---|---|
Molecular Formula |
C8H11N5O |
Molecular Weight |
193.21 g/mol |
IUPAC Name |
6-(dimethylamino)-9-methyl-3H-purin-2-one |
InChI |
InChI=1S/C8H11N5O/c1-12(2)6-5-7(11-8(14)10-6)13(3)4-9-5/h4H,1-3H3,(H,10,11,14) |
InChI Key |
YLQTTXVRWLUPGV-UHFFFAOYSA-N |
Canonical SMILES |
CN1C=NC2=C1NC(=O)N=C2N(C)C |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



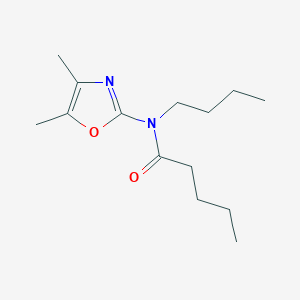
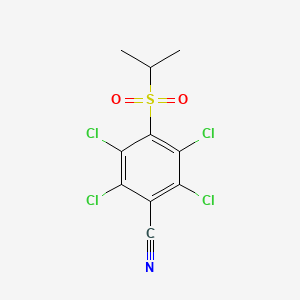
![2-[(Anilinomethyl)imino]-3-(4-methylphenyl)-1,3-thiazolidin-4-one](/img/structure/B14635088.png)

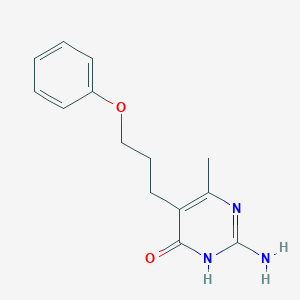
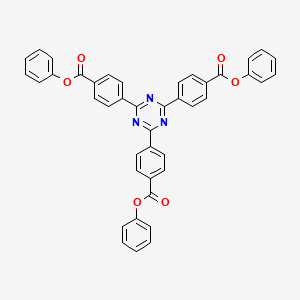
![1,2,3,4-Tetrachloro-5-[(ethylsulfanyl)methylidene]cyclopenta-1,3-diene](/img/structure/B14635104.png)
![N-[4-(Methanesulfonyl)-2-nitrophenyl]acetamide](/img/structure/B14635111.png)
